(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(quinolin-6-yl)methanone
Description
The compound (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(quinolin-6-yl)methanone is a bicyclic sulfone-containing heterocycle fused with a quinoline moiety. Its structure features a rigid bicyclo[2.2.1]heptane scaffold, where the sulfur atom in the thia bridge is oxidized to a sulfone (dioxido group), and the nitrogen atom at position 5 forms an amide bond with the quinolin-6-yl carbonyl group. This architecture confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in targeting central nervous system (CNS) receptors or enzymes influenced by sulfone-containing heterocycles.
Properties
IUPAC Name |
(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-quinolin-6-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c18-15(17-8-13-7-12(17)9-21(13,19)20)11-3-4-14-10(6-11)2-1-5-16-14/h1-6,12-13H,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSOXSNTELQOCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2(=O)=O)C(=O)C3=CC4=C(C=C3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(quinolin-6-yl)methanone is a complex bicyclic structure that incorporates both sulfur and nitrogen atoms. Its unique chemical composition positions it as a potential candidate for various biological applications, particularly in medicinal chemistry. This article reviews the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structural features include:
- Bicyclic Framework : A five-membered ring fused to a six-membered ring.
- Functional Groups : The presence of dioxido and thia groups enhances its reactivity.
The molecular formula is , and it has a molecular weight of 270.33 g/mol.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to G protein-coupled receptors (GPCRs), influencing signaling pathways that regulate cellular functions.
- Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties, suggesting potential efficacy against various pathogens.
Research Findings and Case Studies
Several studies have explored the biological effects of compounds related to this compound:
1. Antimicrobial Activity
Research indicates that derivatives of bicyclic compounds exhibit notable antimicrobial activity against a range of bacteria and fungi. For instance, studies on structurally similar compounds have demonstrated effective inhibition of bacterial growth in vitro, leading to further exploration of their therapeutic potential in treating infections.
2. Anticancer Properties
A study focusing on quinoline derivatives highlighted their ability to induce apoptosis in cancer cells through the activation of specific apoptotic pathways. The structural similarities suggest that this compound may also exhibit similar anticancer effects.
3. Neuroprotective Effects
Preliminary findings suggest that compounds with similar structural motifs can protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic benefits in neurodegenerative diseases.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally related compounds is beneficial:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Indole | Aromatic | Anticancer |
| Thioacetamide | Thioether | Antimicrobial |
| Benzothiazole | Heterocyclic | Antifungal |
This table illustrates the diverse biological activities associated with compounds sharing similar structural characteristics.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Bicyclo[2.2.1]heptane Derivatives
The compound’s closest analogs differ in the aryl/heteroaryl group attached to the methanone moiety. Key examples include:
Key Observations :
- Quinolin-6-yl analog: The quinoline group introduces π-π stacking interactions, favoring binding to aromatic-rich enzyme pockets (e.g., kinases or neurotransmitter receptors).
Comparison with Bicyclo[2.2.2]octane and Other Azabicyclo Systems
Compounds with alternative bicyclic frameworks exhibit distinct pharmacological profiles:
Key Observations :
- Bicyclo[2.2.2]octane systems : Larger ring systems (e.g., [2.2.2]octane) increase conformational rigidity, enhancing selectivity for G-protein-coupled receptors (GPCRs).
- Oxa vs. Thia bridges : Replacement of sulfur with oxygen (e.g., 2-oxa analog) reduces electronegativity, altering hydrogen-bonding capacity and metabolic pathways.
- β-Lactam-containing systems : The [3.2.0]heptane framework with a β-lactam ring is critical for antibiotic activity but lacks the sulfone group’s oxidative stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
